![molecular formula C8H10ClNO2S B2475212 4-Amino-3-(methylsulfanyl)benzoic acid hydrochloride CAS No. 1049711-81-0](/img/structure/B2475212.png)
4-Amino-3-(methylsulfanyl)benzoic acid hydrochloride
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Overview
Description
4-Amino-3-(methylsulfanyl)benzoic acid hydrochloride is a chemical compound with the CAS Number: 1049711-81-0 . It has a molecular weight of 219.69 and is typically stored at room temperature . The compound is a powder in its physical form .
Molecular Structure Analysis
The InChI Code for this compound is1S/C8H9NO2S.ClH/c1-12-7-4-5 (8 (10)11)2-3-6 (7)9;/h2-4H,9H2,1H3, (H,10,11);1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 219.69 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Biological Activity
4-Amino-3-(methylsulfanyl)benzoic acid hydrochloride is explored in various synthesis and biological activity studies. For example, it's used in the synthesis of heteroaryl sulfonamides as EP1 receptor selective antagonists (Naganawa et al., 2006). Additionally, its derivatives, such as 4-(Chlorosulfonyl) benzoic acid, have been condensed with other compounds to study their biological activity (Havaldar & Khatri, 2006).
Electrochemical Studies
Research has also focused on the electrochemical aspects of related compounds. The electrochemical reduction of various benzoic acids, including those with sulfanyl groups, has been explored to understand their electrochemical behavior (Mandić et al., 2004).
Photodecomposition Studies
The compound's role in photodecomposition processes is another area of research. Studies on chlorobenzoic acids, which are structurally related to this compound, show how ultraviolet irradiation leads to the formation of hydroxybenzoic acids (Crosby & Leitis, 1969).
Synthesis of Intermediates for Pharmaceuticals
It's also a key intermediate in the synthesis of pharmaceutical compounds. For instance, its use in synthesizing amisulpride, an antipsychotic, highlights its importance in medicinal chemistry (Yang Guo-jun, 2010).
Pharmacological Investigations
Further, the compound is studied for its potential in creating new analgesic and anti-inflammatory agents (Gokulan et al., 2012).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes represent specific hazards associated with the compound. For example, H302 indicates that it is harmful if swallowed, and H312 means it is harmful in contact with skin . The compound also has several precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes represent recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous compound .
properties
IUPAC Name |
4-amino-3-methylsulfanylbenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S.ClH/c1-12-7-4-5(8(10)11)2-3-6(7)9;/h2-4H,9H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMBXHRUWKUPSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1049711-81-0 |
Source
|
Record name | 4-amino-3-(methylsulfanyl)benzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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